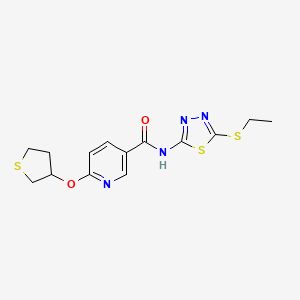
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is an intricate compound characterized by its thiadiazole and nicotinamide moieties. Its structure provides a unique set of properties that make it valuable for various scientific and industrial applications. Thiadiazole rings are known for their bioactivity, while nicotinamide is a key part of the vitamin B3 complex.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves multiple steps, starting from basic organic precursors. Initial steps include the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazide. Subsequent reactions introduce the ethylthio and tetrahydrothiophen-3-yl groups via substitution and addition reactions, respectively. The final stage involves coupling with nicotinamide under specific conditions, often requiring catalysts and careful control of temperature and pH.
Industrial Production Methods: : Industrial production scales up the laboratory procedures, often utilizing continuous flow systems to ensure consistent yields and purity. Techniques such as microwave-assisted synthesis and catalysis with metal-organic frameworks can enhance efficiency and reduce reaction times.
化学反応の分析
Types of Reactions: : The compound undergoes a variety of chemical reactions, including:
Oxidation: : Converts the ethylthio group into sulfoxide or sulfone derivatives.
Reduction: : Targets the nitro group within the nicotinamide ring.
Substitution: : Halogenations or alkylations occur on the thiadiazole ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents such as bromine for substitution reactions.
Major Products Formed: : These reactions yield diverse products such as sulfoxides, amines, and halogenated derivatives, each possessing distinct properties for further applications.
科学的研究の応用
Chemistry: : Used as a precursor for synthesizing other complex organic molecules, facilitating the development of new materials.
Biology: : Investigated for its potential as an antimicrobial agent due to the bioactivity of the thiadiazole ring.
Medicine: : Explored for its potential role in drug design, particularly for its nicotinamide component, which is crucial in energy metabolism.
Industry: : Utilized in the manufacture of advanced polymers and coatings due to its unique chemical properties.
作用機序
The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects is multifaceted. At the molecular level, it interacts with various enzymes and receptors, potentially inhibiting bacterial growth by disrupting essential metabolic pathways. The thiadiazole ring can interfere with DNA synthesis, while the nicotinamide moiety is involved in redox reactions critical for cellular respiration.
類似化合物との比較
Comparison with compounds such as N-(5-methylthio)-1,3,4-thiadiazol-2-yl)-nicotinamide highlights its unique structural features, specifically the tetrahydrothiophen-3-yl group, which imparts distinct physicochemical properties. Similar compounds include:
N-(5-Methylthio)-1,3,4-thiadiazol-2-yl)-nicotinamide
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-6-(methoxy)nicotinamide
These analogs share the core thiadiazole and nicotinamide structures but differ in their substituent groups, impacting their reactivity and application potential.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S3/c1-2-22-14-18-17-13(23-14)16-12(19)9-3-4-11(15-7-9)20-10-5-6-21-8-10/h3-4,7,10H,2,5-6,8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRGMDPUZJWWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
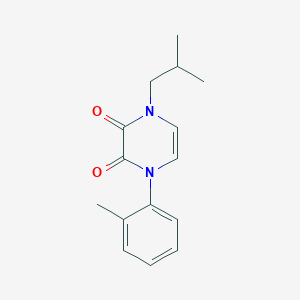
![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2947273.png)
![3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2947274.png)
![methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2947275.png)
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947277.png)
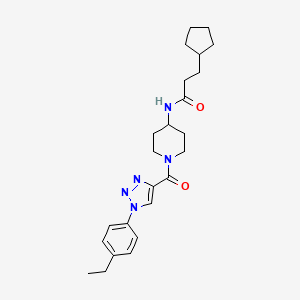
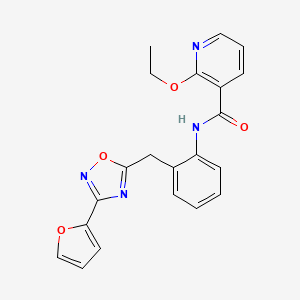

![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2947282.png)
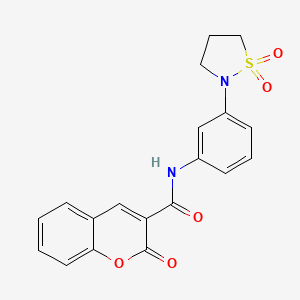
![3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2947288.png)
![(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2947289.png)
![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)
